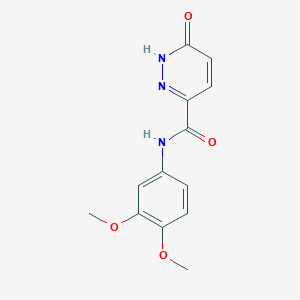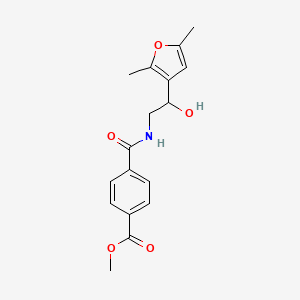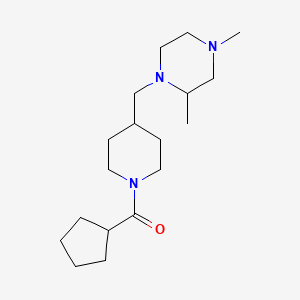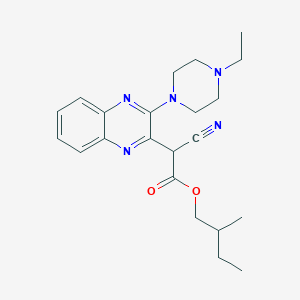
N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to the ring . The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the 3,4-dimethoxyphenyl group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The pyridazine ring, the 3,4-dimethoxyphenyl group, and the amide group could all potentially participate in various chemical reactions .Applications De Recherche Scientifique
Synthesis of Muscle Relaxants
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide: has been employed as an intermediate in the synthesis of muscle relaxants such as papaverine . Papaverine is a vasodilator that has been used to treat spasms in the blood vessels, as well as muscles in the intestines. The compound’s role in the synthesis involves the creation of modified diterpenes, which are crucial for the muscle relaxation process.
Anticancer Research
The compound has been utilized in the synthesis of derivatives that exhibit cytotoxic properties against cancer cells . These derivatives are designed to target specific pathways within cancer cells, potentially leading to new treatments that are more effective and have fewer side effects than current chemotherapy options.
Corrosion Inhibition
In the field of materials science, N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide derivatives have been studied for their corrosion inhibition properties . Specifically, they have been shown to protect mild steel in acidic environments, which is valuable for extending the life of metal structures and components in industrial settings.
Neurodegenerative Disease Research
Derivatives of the compound have been used to study the role of reactive oxygen species (ROS) in various diseases, including neurodegenerative disorders. By understanding how ROS contributes to these diseases, researchers can develop drugs that may slow down or prevent the progression of conditions such as Alzheimer’s and Parkinson’s.
Antibacterial and Antifungal Applications
The compound’s derivatives have shown potential in antibacterial and antifungal applications. They work by inhibiting the synthesis of nucleic acids and proteins in bacteria, and by blocking the polymerization of tubulin subunits in fungi, disrupting microtubule function .
Synthesis of Heterocyclic Compounds
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide: is used as a synthon in the synthesis of various heterocyclic compounds . These compounds are important in medicinal chemistry for creating novel drugs with a wide range of therapeutic applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-10-5-3-8(7-11(10)20-2)14-13(18)9-4-6-12(17)16-15-9/h3-7H,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQTJZKIHQLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)


![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)



![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)
![4-tert-butyl-N-[4-[4-[(4-tert-butylbenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2947092.png)
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)

